molecular formula C7H3BrClFO B582021 3-Bromo-6-chloro-2-fluorobenzaldehyde CAS No. 886615-30-1

3-Bromo-6-chloro-2-fluorobenzaldehyde

Cat. No.: B582021
CAS No.: 886615-30-1
M. Wt: 237.452
InChI Key: WFFSWRXTSBYYKP-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms at the 3, 6, and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-6-chloro-2-fluorobenzaldehyde can be synthesized through various synthetic routes. One common method involves the halogenation of 2-fluorobenzaldehyde, followed by selective bromination and chlorination. The reaction conditions typically involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions to achieve the desired substitution pattern .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-fluorobenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzaldehydes with different functional groups replacing the halogens.

    Oxidation: 3-Bromo-6-chloro-2-fluorobenzoic acid.

    Reduction: 3-Bromo-6-chloro-2-fluorobenzyl alcohol.

Scientific Research Applications

3-Bromo-6-chloro-2-fluorobenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of new drugs due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The halogen atoms can also influence the compound’s reactivity and binding affinity to various biological targets .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-fluorobenzaldehyde: Similar structure with different substitution pattern.

    2-Bromo-6-chloro-4-fluorobenzaldehyde: Another isomer with different positions of halogen atoms.

    3-Bromo-6-chloro-2-fluorobenzyl alcohol: Reduced form of the aldehyde.

Uniqueness

3-Bromo-6-chloro-2-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine, chlorine, and fluorine atoms in specific positions on the benzene ring allows for selective reactions and applications that may not be achievable with other similar compounds .

Properties

IUPAC Name

3-bromo-6-chloro-2-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-5-1-2-6(9)4(3-11)7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFSWRXTSBYYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731482
Record name 3-Bromo-6-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886615-30-1
Record name 3-Bromo-6-chloro-2-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-6-chloro-2-fluorobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 1-bromo-4-chloro-2-fluorobenzene (20.4 g, 0.100 mol) in THF (50 mL) was slowly added to LDA (0.125 mol) in THF (600 mL) at −50° C. The resulting solution was then warmed to −20° C. and cooled again to −50° C. A solution of DMF (14.6 g, 0.20 mol) in THF (50 mL) was slowly added and the reaction mixture was allowed to warm to room temperature. The reaction was quenched with water (250 mL) and extracted with ethyl acetate (2×150 mL). The combined organic phases were dried and concentrated. The product was recrystallized from hexane to give 3-bromo-6-chloro-2-fluorobenzaldehyde (40.0 g, 0.169 mol): mp 92-93° C.
Quantity
20.4 g
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reactant
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0.125 mol
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reactant
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50 mL
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solvent
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600 mL
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solvent
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14.6 g
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reactant
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50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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CC(C)[N-]C(C)C
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Synthesis routes and methods III

Procedure details

Add a 2M LDA in THF (22 mL, 44 mmol) to 1-bromo-4-chloro-2-fluorobenzene (9.2 g, 44 mmol) in THF (100 mL) at −78° C. Stir for 10 minutes. Add DMF (10 mL, 132 mmol) and warm up to room temperature. Add the reaction mixture to ice and water. Extract the mixture with ethyl acetate (100 mL). Wash the organic layer with aqueous LiCl (20 mL, 10%), dry with magnesium sulfate, filter and evaporate solvent under reduced pressure to obtain 5 g (48%) of the title compound as a white solid.
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0 (± 1) mol
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9.2 g
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reactant
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100 mL
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22 mL
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10 mL
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Yield
48%

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